6-Chlorohexan-3-one

Physical property Purification Distillation

6-Chlorohexan-3-one (CAS 38614-17-4, molecular formula C6H11ClO, molecular weight 134.6 g/mol) is an aliphatic ω-chloro ketone characterized by a terminal chlorine substituent at the C6 position and a carbonyl group at the C3 position. It is also referred to as 3-chloropropyl ethyl ketone, reflecting the ethyl group adjacent to the carbonyl and the 3-chloropropyl chain.

Molecular Formula C6H11ClO
Molecular Weight 134.6
CAS No. 38614-17-4
Cat. No. B2443134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorohexan-3-one
CAS38614-17-4
Molecular FormulaC6H11ClO
Molecular Weight134.6
Structural Identifiers
SMILESCCC(=O)CCCCl
InChIInChI=1S/C6H11ClO/c1-2-6(8)4-3-5-7/h2-5H2,1H3
InChIKeyAOBIDPSDYVJCOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorohexan-3-one (CAS: 38614-17-4) Chemical Profile and Procurement Baseline


6-Chlorohexan-3-one (CAS 38614-17-4, molecular formula C6H11ClO, molecular weight 134.6 g/mol) is an aliphatic ω-chloro ketone characterized by a terminal chlorine substituent at the C6 position and a carbonyl group at the C3 position . It is also referred to as 3-chloropropyl ethyl ketone, reflecting the ethyl group adjacent to the carbonyl and the 3-chloropropyl chain . The compound exhibits a boiling point of 80–80.5 °C at 17 Torr and a predicted density of 0.989 ± 0.06 g/cm³ . It is commercially available primarily as a research intermediate for the synthesis of indole alkaloids, agrochemicals, and heterocyclic compounds, typically supplied at ≥95% purity .

6-Chlorohexan-3-one vs. Analog Substitution Risks: Why Chain Length and Carbonyl Position Dictate Synthetic Utility


Generic substitution of 6-chlorohexan-3-one with other ω-chloro ketones or structural analogs is not reliably achievable without compromising synthetic outcomes. The compound's specific architecture—a six-carbon backbone with the chlorine atom at the terminal ω-position and the ketone precisely at C3—creates a unique spatial relationship between the electrophilic carbonyl and the nucleofuge . This positional configuration governs intramolecular cyclization tendencies (e.g., the ability to form cyclopropyl derivatives via reaction with dimsylsodium, a behavior documented for 3-chloropropyl ketones as a class) . Substituting 6-chlorohexan-3-one with 6-chloro-2-hexanone (carbonyl at C2) or 5-chloro-2-pentanone (shorter chain length) fundamentally alters the ring-size outcomes and the kinetic accessibility of enolate intermediates. Without direct comparative data in the primary literature, procurement decisions must rely on this well-established class-level principle: ω-chloro ketones with identical chain length but differing carbonyl positions yield structurally divergent reaction products due to altered transition-state geometries and nucleophilic attack trajectories .

6-Chlorohexan-3-one Quantitative Differentiation Data vs. 6-Chloro-2-hexanone and 5-Chloro-2-pentanone


Boiling Point Differentiation: 6-Chlorohexan-3-one vs. 6-Chloro-2-hexanone

The boiling point of 6-chlorohexan-3-one under reduced pressure is 80–80.5 °C at 17 Torr . In comparison, the positional isomer 6-chloro-2-hexanone (carbonyl at C2 rather than C3) exhibits a boiling point of 85.5–86.5 °C at 16 mmHg [1]. This 5–6 °C difference under nearly identical reduced pressure conditions reflects the distinct intermolecular interactions arising from the differing carbonyl positions along the aliphatic chain.

Physical property Purification Distillation

Density Differentiation: 6-Chlorohexan-3-one vs. 6-Chloro-2-hexanone

6-Chlorohexan-3-one has a predicted density of 0.989 ± 0.06 g/cm³ . In contrast, 6-chloro-2-hexanone exhibits a measured density of 1.02 g/mL at 25 °C [1]. The approximately 3% lower density of 6-chlorohexan-3-one may influence its behavior in biphasic reaction systems and solvent partitioning.

Physical property Formulation Density

Chain-Length Impact on Cyclopropanation: 6-Chlorohexan-3-one vs. 5-Chloro-2-pentanone

3-Chloropropyl ketones as a class, including 6-chlorohexan-3-one, undergo one-step cyclization with dimsylsodium to yield cyclopropyl methyl sulfoxides . This reactivity is contingent on the specific 3-chloropropyl ketone substructure (i.e., the γ-chloro ketone motif relative to the carbonyl-adjacent ethyl group). In contrast, 5-chloro-2-pentanone (CAS 5891-21-4), which possesses a methyl ketone terminus and a shorter four-carbon chloroalkyl chain, yields a different ring size upon intramolecular alkylation—specifically a cyclobutyl rather than cyclopropyl framework [1]. The six-carbon chain of 6-chlorohexan-3-one provides distinct conformational flexibility and ring-closure kinetics compared to five-carbon homologs.

Cyclization Heterocycle synthesis Ring formation

6-Chlorohexan-3-one Optimized Application Scenarios Based on Quantitative Evidence


Synthesis of Indole Alkaloid Derivatives via Wittig Olefination

6-Chlorohexan-3-one is specifically employed as the ketone substrate in Wittig olefination reactions to generate 1:1 mixtures of cis and trans alkenes, which serve as key intermediates in the construction of indole alkaloid frameworks . The compound is also available as its potassium salt for enhanced reactivity in base-mediated transformations . The terminal chlorine atom provides a synthetic handle for subsequent nucleophilic displacement or cross-coupling reactions after the Wittig step. The 6-carbon chain length and C3 carbonyl position of 6-chlorohexan-3-one yield alkene products with a specific distance between the chlorine substituent and the newly formed double bond—a structural parameter that analogs such as 5-chloro-2-pentanone or 6-chloro-2-hexanone cannot replicate .

Agrochemical Intermediate for Phenylpyrazole Insecticide Synthesis

Patents disclose that ω-chloro ketones, including compounds with the 6-chlorohexan-3-one core structure, function as key building blocks in the preparation of pesticidal intermediates, particularly within the phenylpyrazole class of insecticides (e.g., fipronil analogs) . The compound's terminal chlorine enables alkylation of heterocyclic nitrogen atoms, while the ethyl ketone moiety undergoes condensation with hydrazines to construct the pyrazole ring. Selection of 6-chlorohexan-3-one over other chlorinated ketones is driven by the need for a specific six-carbon linker that optimally positions the chloro substituent for subsequent functionalization without introducing unwanted steric bulk or unfavorable ring-strain in the final active ingredient .

Cyclopropyl Sulfoxide Synthesis via Intramolecular Cyclization

As a 3-chloropropyl ketone derivative, 6-chlorohexan-3-one undergoes base-mediated intramolecular alkylation to afford cyclopropyl-containing products . This transformation exploits the γ-chloro ketone motif—the three-carbon separation between the chlorine atom and the carbonyl group—which favors three-membered ring closure over larger ring formation. The specific C6 chain length of 6-chlorohexan-3-one ensures that the cyclopropane ring is formed at a defined distance from the remaining alkyl chain (ethyl group), yielding cyclopropyl methyl sulfoxides with predictable substitution patterns. Substituting 6-chlorohexan-3-one with 5-chloro-2-pentanone would alter the ring size from cyclopropyl to cyclobutyl, fundamentally changing the product's conformational properties and biological target interactions .

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